molecular formula C13H13F3N2O4 B2747645 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide CAS No. 861209-51-0

2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide

Cat. No.: B2747645
CAS No.: 861209-51-0
M. Wt: 318.252
InChI Key: NPXXPZOFKWAMQL-GIJQJNRQSA-N
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Description

2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide is a useful research compound. Its molecular formula is C13H13F3N2O4 and its molecular weight is 318.252. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

One study highlights the synthesis and structural aspects of similar compounds, demonstrating their potential in forming crystalline salts and inclusion compounds, which could be relevant for material science and chemical engineering applications (Karmakar, Sarma, & Baruah, 2007). Another research focuses on the radiosynthesis of selective radioligands for imaging purposes, which could have implications in medical diagnostics and research (Dollé et al., 2008).

Chemical Reactions and Mechanisms

The exploration of new synthesis methods for pyrimidines using related compounds suggests potential pathways for creating novel chemical entities, which could be beneficial in drug discovery and chemical synthesis (Shaw & Sugowdz, 1953). Additionally, studies on the reaction mechanisms of similar compounds with acetamidine offer insights into chemical reactions that could be pivotal for developing new synthetic strategies (Nishino et al., 1972).

Applications in Material Science and Pharmacology

Research on the synthesis and antioxidant properties of compounds structurally similar to 2,2,2-Trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide indicates potential applications in developing new antioxidant agents, which could be significant for pharmacology and material science (Gopi & Dhanaraju, 2020).

Environmental and Herbicidal Research

The synthesis and evaluation of novel compounds for herbicidal activity demonstrate the chemical's relevance in agricultural science, potentially offering new solutions for weed control (Wu et al., 2011).

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3E)-3-hydroxyimino-5,6-dimethoxy-1,2-dihydroinden-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4/c1-21-10-3-6-7(4-11(10)22-2)9(18-20)5-8(6)17-12(19)13(14,15)16/h3-4,8,20H,5H2,1-2H3,(H,17,19)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXXPZOFKWAMQL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=NO)CC(C2=C1)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2/C(=N/O)/CC(C2=C1)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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